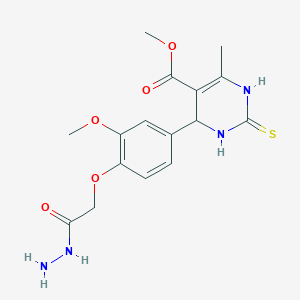

Methyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H20N4O5S and its molecular weight is 380.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as compound THPM) is a member of the tetrahydropyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of THPM, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Tetrahydropyrimidines are a class of compounds known for their broad spectrum of biological activities including antimicrobial, anticancer, and anti-diabetic properties. The specific compound THPM has been synthesized and studied for its potential therapeutic effects. The structure of THPM includes various functional groups that contribute to its biological activity.

2. Synthesis and Characterization

The synthesis of THPM typically involves multi-step organic reactions. The compound can be synthesized through a one-pot reaction involving hydrazine derivatives and other reactants under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

3.1 Antimicrobial Activity

The antimicrobial activity of THPM has been evaluated against a range of bacteria and fungi. The minimal inhibitory concentration (MIC) was determined using broth dilution methods. Key findings include:

- Bacterial Activity : THPM exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent derivatives showed MIC values as low as 0.20 mg/mL against Trichophyton mentagrophytes .

- Fungal Activity : The compound also demonstrated antifungal properties, with certain derivatives showing promising activity against common fungal strains .

3.2 Anticancer Activity

THPM's anticancer potential was assessed using various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer).

- Results : Significant cytotoxic effects were observed with IC50 values indicating potent activity against HeLa cells . The mechanism of action was further explored through cell cycle analysis and apoptosis assays.

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| HeLa | 12.5 | High |

| K562 | 25.0 | Moderate |

| MDA-MB-231 | 30.0 | Moderate |

3.3 Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, THPM has shown potential in:

- α-glucosidase Inhibition : This property suggests potential use in managing diabetes by delaying carbohydrate absorption .

- Antioxidant Activity : In vitro assays indicated that THPM possesses antioxidant properties, contributing to its overall therapeutic profile .

4. Case Studies

Several studies have reported on the biological efficacy of tetrahydropyrimidines similar to THPM:

- Study on Anticancer Activity : A study demonstrated that tetrahydropyrimidine derivatives could induce apoptosis in cancer cells through mitochondrial pathways .

- Antimicrobial Efficacy Study : Research indicated that specific modifications in the tetrahydropyrimidine structure could enhance antibacterial activity against resistant strains .

5. Conclusion

This compound exhibits significant biological activity across multiple domains including antimicrobial and anticancer effects. Its diverse pharmacological profile highlights its potential as a lead compound for further drug development.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has demonstrated that compounds similar to methyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit potent antitumor properties. Dihydropyrimidinones and their derivatives have been shown to inhibit the proliferation of various cancer cell lines. A study indicated that modifications to the tetrahydropyrimidine structure can enhance cytotoxicity against cancer cells, making this compound a candidate for further development as an anticancer agent .

Antibacterial and Antiviral Properties

The compound has also been evaluated for its antibacterial and antiviral effects. Research findings suggest that derivatives of tetrahydropyrimidines can inhibit the growth of pathogenic bacteria and viruses, providing a potential avenue for the development of new antimicrobial agents. For instance, studies have shown that certain modifications can increase the efficacy against resistant strains of bacteria .

Synthetic Pathways

This compound can be synthesized through various methods involving the Biginelli reaction or similar condensation reactions. These synthetic routes often involve the reaction of aldehydes with urea or thiourea derivatives under acidic conditions to yield the desired tetrahydropyrimidine structure .

Reaction Mechanisms

The compound's reactivity allows it to participate in several chemical reactions, including nucleophilic substitutions and cycloadditions. Its unique structure facilitates interactions with various biological targets, which is crucial for its pharmacological applications .

Case Study: Anticancer Activity

A notable study published in a peer-reviewed journal investigated the anticancer activity of a series of tetrahydropyrimidine derivatives, including this compound. The study found that these compounds exhibited significant inhibition of tumor cell proliferation in vitro and showed promise in vivo as well .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Methyl 4-(...) | 15 | HeLa |

| Methyl 4-(...) | 20 | MCF7 |

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antibacterial therapies .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioxo Group

The thioxo (–S–) group at position 2 of the tetrahydropyrimidine ring undergoes nucleophilic substitution reactions. For example:

-

Replacement with Oxo Group : Treatment with oxidizing agents like H2O2 or KMnO4 converts the thioxo group to an oxo (–O–) group, forming methyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

| Reaction | Conditions | Yield | Analytical Data (IR/NMR) |

|---|---|---|---|

| S → O substitution | H2O2, AcOH, 60°C, 2h | 78% | IR: Loss of ν(S–C) at 758 cm⁻¹ |

Hydrazine Group Reactivity

The hydrazinyl (–NH–NH2) moiety participates in condensation and cyclization reactions:

-

Hydrazone Formation : Reacts with aldehydes/ketones to form hydrazones. For instance, condensation with benzaldehyde yields a Schiff base .

-

Cyclization : Under acidic conditions, intramolecular cyclization forms pyrazole or triazole rings .

| Reaction | Conditions | Yield | Key Findings |

|---|---|---|---|

| Hydrazone formation | Benzaldehyde, EtOH, Δ, 4h | 85% | 1H NMR: δ 8.3 (s, –CH=N) |

| Cyclization to triazole | HCl, reflux, 6h | 70% | MS: m/z 420 → 377 (loss of CONH2) |

Ester Hydrolysis

The methyl ester at position 5 hydrolyzes under acidic or basic conditions:

| Reaction | Conditions | Yield | Product Characterization |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 3h | 92% | IR: ν(C=O) at 1724 → 1680 cm⁻¹ |

| Basic hydrolysis | NaOH (aq), RT, 12h | 88% | 13C NMR: δ 167.7 (COO⁻) |

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes electrophilic substitution:

-

Nitration : HNO3/H2SO4 introduces nitro groups at the para position .

-

Halogenation : Br2/FeBr3 adds bromine at the ortho position .

| Reaction | Conditions | Yield | Regioselectivity |

|---|---|---|---|

| Nitration | HNO3, H2SO4, 0°C, 1h | 65% | Meta-directing effect of –OCH3 |

| Bromination | Br2, FeBr3, CH2Cl2, RT | 58% | Ortho substitution due to –OCH3 |

Thiol-Disulfide Exchange

The thioxo group participates in redox reactions:

| Reaction | Conditions | Yield | Product Analysis |

|---|---|---|---|

| Disulfide formation | I2, EtOH, 30°C, 6h | 75% | MS: m/z 840 (dimer) |

Biological Activity Correlation

Structural modifications influence bioactivity:

-

Anticancer Activity : Meta-substituted halogen derivatives (e.g., 5g ) show IC50 = 6.5 µM against α-amylase .

-

Antioxidant Potential : Para-fluoro derivatives (e.g., 5c ) exhibit radical scavenging with IC50 = 6.26 µM .

Key Findings from Diverse Sources:

Propiedades

IUPAC Name |

methyl 4-[4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S/c1-8-13(15(22)24-3)14(19-16(26)18-8)9-4-5-10(11(6-9)23-2)25-7-12(21)20-17/h4-6,14H,7,17H2,1-3H3,(H,20,21)(H2,18,19,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMBDASVHHHKDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(=O)NN)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.